molecular formula C7H14O2 B1618307 3-Pentyl acetate CAS No. 620-11-1

3-Pentyl acetate

Cat. No. B1618307
CAS RN: 620-11-1
M. Wt: 130.18 g/mol
InChI Key: PBKYSIMDORTIEU-UHFFFAOYSA-N
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Description

3-Pentyl acetate, also known as amyl acetate, is an organic compound of significant importance in several industrial and chemical processes . It has the molecular formula C₇H₁₄O₂ . This ester is a clear, colorless liquid at room temperature and is widely recognized for its sweet, fruity aroma, similar to bananas or apples .


Synthesis Analysis

On a commercial scale, 3-Pentyl acetate is produced through esterification, a process that involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol (in this case, pentanol) . This chemical reaction results in the formation of an ester (pentyl acetate) and water . In one study, pentyl acetate was obtained in 89.0% conversion and 78.0% isolated yield .


Molecular Structure Analysis

The molecular structure of 3-Pentyl acetate is represented by the formula C₇H₁₄O₂ . It has an average mass of 130.185 Da and a mono-isotopic mass of 130.099380 Da .


Chemical Reactions Analysis

The production of 3-Pentyl acetate involves the reaction of acetic acid and pentanol . This reaction is an example of esterification, which is a common type of chemical reaction in organic chemistry .


Physical And Chemical Properties Analysis

3-Pentyl acetate is a volatile substance that has a low boiling point of around 149.6°C . Its density at 20°C is approximately 0.88 g/cm³ . The compound is slightly soluble in water but exhibits excellent solubility in common organic solvents such as ethanol, acetone, and diethyl ether .

Scientific Research Applications

  • Poly(beta-hydroxybutyrate) Production and Consumption :

    • Paracoccus pantotrophus, a microorganism, accumulates storage polymers like poly(beta-hydroxybutyrate) under feast/famine conditions, often occurring in wastewater treatment processes. The study used acetate pulses to study this behavior, revealing the relationship between growth rate and poly(beta-hydroxybutyrate) accumulation (van Aalst-van Leeuwen et al., 1997).
  • Biosynthesis of Chemicals from Acetate :

    • Escherichia coli has been engineered to produce (R)-3-hydroxybutyric acid from acetate, which is a significant chiral intermediate in the chemical and pharmaceutical industry. This showcases the potential of using acetate for industrial biochemical production (Fei et al., 2021).
  • Fragrance and Flavor Substance Analysis :

    • The volatile profile of Kedong sufu, a bacteria-fermented soybean product, was studied using gas chromatography and mass spectrometry. Compounds including methoxy acetic acid pentyl ester were identified, contributing to the understanding of flavor development in fermented foods (Fan et al., 2019).
  • Utilization in Bioorthogonal Chemistry :

    • Alkynyl-acetyl-CoA analogues, including 4-pentynoyl-CoA, have been used for direct in-gel fluorescent visualization and proteome-wide identification of acetylated proteins. This demonstrates the application of acetate analogues in bioorthogonal chemical reactions for biological studies (Yang et al., 2010).
  • Production of 3-Hydroxypropionic Acid :

    • The transformation of acetate into 3-hydroxypropionic acid by engineered Escherichia coli was studied, indicating the feasibility of using acetate as a carbon source for producing valuable chemicals (Lee et al., 2018).
  • Development of Fragrant Acetates :

    • A study on the enzymatic synthesis of fragrant acetates, including (Z)-hex-3-en-1-yl acetate, highlights the potential of using biocatalysis for producing fragrance compounds (Puchl'ová & Szolcsányi, 2020).
  • Thermodynamic Properties of Solute Transfer :

    • The study of the thermodynamic properties of solute transfer into pentyl acetate provides insights into the solubility and interaction of various organic compounds with acetate esters (Sedov et al., 2018).
  • CO2-Philic Nature of Sugar Acetates :

    • Sugar acetates show promise as CO2-philes for applications in CO2-based processes, such as
    pharmaceutical excipients and surfactants. A study using quartz crystal microbalance demonstrated significant CO2 absorption by sugar acetates, indicating their potential in CO2 separation processes .

Mechanism of Action

The mechanism of action for the synthesis of 3-Pentyl acetate involves the reaction of acetic acid and pentanol in the presence of a strong acid catalyst . This reaction results in the formation of an ester (pentyl acetate) and water .

Safety and Hazards

While 3-Pentyl acetate is generally safe to handle, exposure to high concentrations can lead to irritation of the skin, eyes, and respiratory tract . Therefore, it’s important to use personal protective equipment when handling this compound .

Future Directions

Research involving 3-Pentyl acetate continues to be a vibrant field. Its use as a solvent and a base in various syntheses opens a myriad of possibilities in scientific research . For instance, a recent study explored its catalytic activity for the acetylation of n-pentanol using glacial acetic acid .

properties

IUPAC Name

pentan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKYSIMDORTIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211030
Record name 3-Pentanol, acetate (8CI)(9CI)
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Molecular Weight

130.18 g/mol
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Physical Description

See also N-AMYL ACETATE
Record name 3-PENTYL ACETATE
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Flash Point

33.4 °C
Record name 3-PENTYL ACETATE
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Vapor Density

0.879
Record name 3-PENTYL ACETATE
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Vapor Pressure

7.85 mmHg
Record name 3-PENTYL ACETATE
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CAS RN

620-11-1
Record name 3-Pentanol, 3-acetate
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Synthesis routes and methods

Procedure details

These reactions were also studied with unsymmetrical esters. The reaction of ethyl butyrate with 3-pentanol in the presence of 1 mol % of 1 under refluxing toluene led to 75% conversion of ethyl butyrate with the formation of 73% of 3-pentyl butyrate as the exclusive product (entry 16). Traces of 3-pentyl acetate, resulting from reaction with the formed ethanol, were also observed. The remaining ethanol probably evaporated from the reaction mixture under the reflux conditions. Similarly, the reaction of methyl hexanoate with cyclohexanol results in 42% conversion after 17 h with the formation of 42% of cyclohexyl hexanoate (entry 17).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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